![molecular formula C18H25N5O3 B2526813 4,7,8-Trimethyl-6-(oxolan-2-ylmethyl)-2-propylpurino[7,8-a]imidazole-1,3-dione CAS No. 876674-45-2](/img/structure/B2526813.png)

4,7,8-Trimethyl-6-(oxolan-2-ylmethyl)-2-propylpurino[7,8-a]imidazole-1,3-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

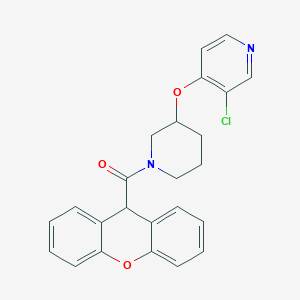

The compound "4,7,8-Trimethyl-6-(oxolan-2-ylmethyl)-2-propylpurino[7,8-a]imidazole-1,3-dione" is a structurally complex molecule that falls within the class of purine imidazole derivatives. These compounds are of significant interest due to their potential biological activities, which include antidepressant, antinociceptive, cytotoxic, antioxidant, and antimicrobial effects. The papers provided discuss various derivatives of imidazole and purine, which offer insights into the synthesis, molecular structure, chemical reactions, and physical and chemical properties of related compounds.

Synthesis Analysis

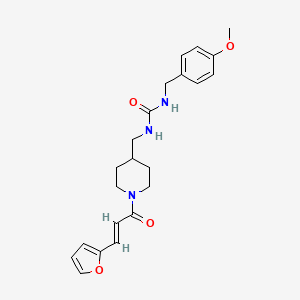

The synthesis of related imidazole derivatives often involves multi-step chemical reactions, starting from simple precursors to more complex structures. For instance, derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione were synthesized and evaluated for their biological activities, indicating a methodological approach to obtaining such compounds . Similarly, the synthesis of novel spiro-linked and imidazoline derivatives from 3-phenyl-3-aminoquinoline-2,4-diones demonstrates the versatility of reactions involving imidazole rings . The intramolecular alkylation of purine diones to obtain 4-alkyl- or 4-phenyl-7-methyl-1,2-dihydro-7H-imidazo[1,2,3-cd]purine-6,8-diones further exemplifies the synthetic strategies employed in this chemical space .

Molecular Structure Analysis

The molecular structure of imidazole derivatives is characterized by the presence of nitrogen atoms within the imidazole ring, which can engage in various chemical interactions. The structural characterization of these compounds is typically achieved using spectroscopic methods such as 1H, 13C NMR, IR, and MS data, and in some cases, 15N NMR data . X-ray diffraction has also been used to confirm the structures of some derivatives .

Chemical Reactions Analysis

Imidazole derivatives can undergo a range of chemical reactions, including rearrangements and reactions with isothiocyanates to yield novel compounds . These reactions can lead to unexpected pathways, resulting in the formation of new indole and imidazolinone derivatives, which are of interest due to their potential biological activities .

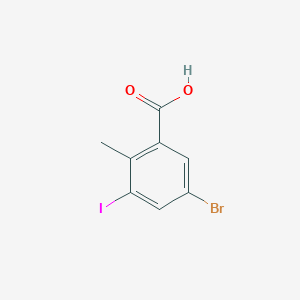

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives, such as lipophilicity and metabolic stability, are crucial for their biological activity and drug-likeness. These properties can be determined using techniques like micellar electrokinetic chromatography (MEKC) and human liver microsomes (HLM) models . The cytotoxicity of imidazoquinolinedione derivatives against various cancer cell lines provides information on their potential as anticancer drugs . Additionally, the antioxidant and antimicrobial activities of benzo[d]imidazole derivatives have been evaluated, contributing to the understanding of their chemical properties and potential therapeutic applications .

Aplicaciones Científicas De Investigación

Synthesis and Biological Activity

Acetals of Lactams and Amides of Acids

Researchers have synthesized derivatives of 7,8-polymethylenehypoxanthines, which are precursors to various 6-substituted purines. These compounds have been studied for their antiviral and antihypertensive activities, highlighting the potential medicinal applications of purine analogs derived from complex molecular structures similar to the one (Nilov et al., 1995).

Synthesis of Disubstituted 1-Benzylimidazoles

This study elaborates on creating important precursors for purine analogs, demonstrating the versatility of imidazole-based compounds in synthesizing biologically active molecules (Alves et al., 1994).

N-(Imidazol-1-ylmethyl)phthalimide

The preparation and crystal structure analysis of this compound, by reacting N-(bromomethyl)phthalimide with imidazole, underline the structural complexity and potential reactivity of imidazole derivatives for further applications in medicinal chemistry (Wang et al., 2008).

Anticancer Applications

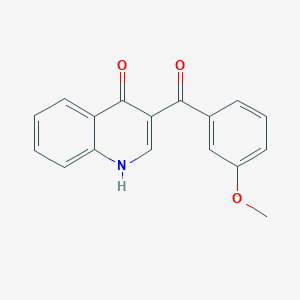

Synthesis and Cytotoxicity of Imidazoquinolinedione Derivatives

A study focusing on the synthesis of 2-methyl-1-substituted-imidazo[4,5-g]quinoline-4,9-diones and their derivatives revealed high cytotoxicity on human colon tumor cells. This research exemplifies how modifications to the purine ring, akin to the structure in the query, can yield potent anticancer agents (Suh et al., 2000).

Synthesis of Functional Compounds

Reactive Imidazole Intermediates

The study demonstrates the use of imidazole intermediates for synthesizing functional cyclic carbonates, showcasing the broad utility of imidazole derivatives in creating materials with potential biomedical applications (Olsson et al., 2014).

Mecanismo De Acción

The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .

Direcciones Futuras

Propiedades

IUPAC Name |

4,7,8-trimethyl-6-(oxolan-2-ylmethyl)-2-propylpurino[7,8-a]imidazole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N5O3/c1-5-8-21-16(24)14-15(20(4)18(21)25)19-17-22(10-13-7-6-9-26-13)11(2)12(3)23(14)17/h13H,5-10H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTAKFGZUKAQKRA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=O)C2=C(N=C3N2C(=C(N3CC4CCCO4)C)C)N(C1=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-chloro-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide](/img/structure/B2526732.png)

![(1R,4S)-2-Aza-bicyclo[2.2.1]heptane](/img/structure/B2526733.png)

![N-(5-chloro-2-methoxyphenyl)-2-{1'H-spiro[cyclohexane-1,2'-quinazoline]sulfanyl}acetamide](/img/structure/B2526740.png)

![2-(2-Fluorophenoxy)-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}propan-1-one](/img/structure/B2526742.png)

![3-allyl-2-mercapto-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2526743.png)

![8-isobutyl-1,6,7-trimethyl-3-(2-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2526747.png)

![4-chloro-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2526750.png)

![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-2,5-dimethyl-N-(pyridin-2-ylmethyl)furan-3-carboxamide](/img/structure/B2526751.png)

![3-Ethoxy-4-[(2-hydroxyethyl)amino]-3-cyclobuten-1,2-dione](/img/structure/B2526753.png)